An In-depth Technical Guide to Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) and Related Tetrapeptides
An In-depth Technical Guide to Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) and Related Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic tetrapeptide Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA. DALDA is a potent and highly selective agonist for the µ-opioid receptor (MOR). Due to its inability to cross the blood-brain barrier, it exhibits peripherally selective actions, making it a valuable tool for investigating the peripheral opioid system and a potential therapeutic agent for conditions such as colitis and neuropathic pain. This document details the biochemical properties, mechanism of action, and signaling pathways of DALDA and its analogue [Dmt¹]DALDA, alongside a comparative analysis with the related endogenous tetrapeptide, Tyrosyl-arginyl-phenylalanyl-glycinamide. Detailed experimental protocols for solid-phase peptide synthesis and receptor binding assays are provided, and key signaling pathways are visualized through diagrams.
Introduction
Tyrosyl-arginyl-phenylalanyl-lysinamide (Tyr-Arg-Phe-Lys-NH₂), or DALDA, is a synthetic opioid peptide that has garnered significant interest in pharmacology and drug development.[1] Its primary characteristic is its high affinity and selectivity for the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[2][3] A key feature of DALDA is its hydrophilic nature, which prevents it from crossing the blood-brain barrier, thus limiting its effects to the peripheral nervous system.[1] This peripheral selectivity makes DALDA an invaluable research tool for differentiating between central and peripheral opioid effects and a promising candidate for therapeutic applications where peripheral opioid agonism is desired without the central side effects associated with traditional opioids, such as respiratory depression and addiction.
This guide will also discuss [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), a potent analogue of DALDA where the N-terminal tyrosine is replaced with 2',6'-dimethyltyrosine (Dmt). This modification significantly enhances its analgesic potency.[3] Furthermore, a comparative overview will be provided for the related tetrapeptide, Tyrosyl-arginyl-phenylalanyl-glycinamide (Tyr-Arg-Phe-Gly-NH₂), a dermorphin-related peptide that also exhibits µ-opioid receptor agonism.[4][5]
Biochemical Profile and Mechanism of Action
DALDA and its analogues exert their effects by binding to and activating µ-opioid receptors. The µ-opioid receptor is a classic G-protein coupled receptor that primarily signals through the inhibitory G-protein, Gαi.
Binding Affinity and Potency
The binding affinity (Ki) and functional potency (EC50 or IC50) of these peptides for the µ-opioid receptor have been determined through various in vitro assays. The data highlights the high affinity and selectivity of DALDA and the significantly enhanced potency of [Dmt¹]DALDA.
| Peptide | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| **DALDA (Tyr-Arg-Phe-Lys-NH₂) ** | µ-opioid | Radioligand Binding | 1.69 | [6] | |
| [Dmt¹]DALDA | µ-opioid | Radioligand Binding | 0.143 | [6] | |
| [Dmt¹]DALDA | human µ-opioid | Radioligand Binding | 0.199 (Kd) | [7] | |
| DALDA | human µ-opioid | [³⁵S]GTPγS Binding | 292-fold less potent than [Dmt¹]DALDA | [6] | |
| [Dmt¹]DALDA | human µ-opioid | [³⁵S]GTPγS Binding | 35-fold more potent than DAMGO | [6] | |
| Tyr-Arg-Phe-Gly-NH₂ | µ-opioid | Guinea Pig Ileum Assay | Potent µ-agonist activity | [8] |
Signaling Pathways
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the activation of the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, the βγ-subunits of the G-protein can modulate ion channels, such as promoting the opening of inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.
A secondary signaling pathway involves the recruitment of β-arrestin. Following receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin binds to the receptor, leading to its desensitization and internalization.[1][2][3] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[1][2][3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of DALDA
This protocol outlines the general steps for the synthesis of DALDA (Tyr-Arg-Phe-Lys-NH₂) using Fmoc/tBu chemistry.
Materials:
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Fmoc-Rink Amide MBHA resin
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Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH)
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
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Activator base: DIPEA (N,N-Diisopropylethylamine)
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Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Ether for precipitation
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and methanol.
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF. b. Add HBTU, HOBt, and DIPEA to activate the amino acid. c. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. d. Wash the resin to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., DALDA) for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
Radioligand (e.g., [³H]DAMGO)
-
Test compound (unlabeled DALDA)
-
Non-specific binding control (e.g., Naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
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Filtration apparatus
Procedure:
-
Plate Setup: a. Total Binding: Add assay buffer, radioligand, and cell membranes. b. Non-specific Binding: Add assay buffer, radioligand, a high concentration of non-specific control (Naloxone), and cell membranes. c. Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound (DALDA), and cell membranes.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Biological Effects and Therapeutic Potential
The primary biological effect of DALDA is analgesia mediated by peripheral µ-opioid receptors. Studies have shown its efficacy in reducing inflammatory and neuropathic pain.[1] Its peripheral selectivity makes it an attractive candidate for treating pain where central side effects are undesirable. For instance, it has been investigated for the treatment of colitis.[1]
[Dmt¹]DALDA, with its enhanced potency, also demonstrates significant antinociceptive effects.[3] Interestingly, this analogue has been shown to inhibit norepinephrine uptake in the spinal cord, suggesting a dual mechanism of action that contributes to its high analgesic potency.[3]
Tyrosyl-arginyl-phenylalanyl-glycinamide has also been evaluated for its analgesic properties, particularly in the context of postoperative pain management.[4]
Conclusion
Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) and its related tetrapeptides are important molecules in opioid research. DALDA's high affinity, selectivity, and peripheral action make it a valuable pharmacological tool and a potential therapeutic lead. The enhanced potency of analogues like [Dmt¹]DALDA highlights the potential for rational drug design to improve the therapeutic index of opioid peptides. Further research into these compounds could lead to the development of novel analgesics with improved side-effect profiles, addressing a significant unmet need in pain management.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. karger.com [karger.com]
- 9. dovepress.com [dovepress.com]
